CDDO-EA vs. Parent CDDO: 7-Fold Superior iNOS Suppression in Macrophage Inflammation Model
In RAW264.7 macrophage-like cells, CDDO-EA is 7-fold more potent than the parent compound CDDO as a suppressor of IFN-γ-induced iNOS expression [1]. This establishes that the ethyl amide C-28 modification is not merely a pharmacokinetic optimization but directly enhances pharmacodynamic potency in a cell-based inflammation assay.
| Evidence Dimension | Suppression of IFN-γ-induced iNOS expression |
|---|---|
| Target Compound Data | 7-fold more potent than CDDO |
| Comparator Or Baseline | CDDO (parent triterpenoid) |
| Quantified Difference | 7-fold |
| Conditions | RAW264.7 macrophage-like cells stimulated with IFN-γ |
Why This Matters
Procurement of CDDO-EA instead of CDDO enables researchers to achieve equivalent anti-inflammatory effects at lower molar concentrations, reducing potential off-target effects and compound solubility challenges.
- [1] Liby K, et al. The synthetic triterpenoids CDDO-methyl ester and CDDO-ethyl amide prevent lung cancer induced by vinyl carbamate in A/J mice. Cancer Res. 2007 Mar 15;67(6):2414-9. PMID: 17363558 View Source
